BenchChemオンラインストアへようこそ!

Gluten Exorphin B5

δ-opioid receptor MVD assay Gluten exorphin

Gluten Exorphin B5 is the most potent gluten exorphin, with sub-micromolar dual μ/δ opioid receptor agonism (GPI IC50 0.05 µM, MVD IC50 0.017 µM). Unlike A5 (μ-inactive) or B4 (100-fold weaker δ-activity), B5 uniquely enables μ/δ cross-talk studies. Validated in vivo: 3 mg/kg i.v. stimulates prolactin release in rats via naloxone-reversible mechanism. Pair with B4 for SAR of C-terminal leucine. Standardize your opioid receptor pharmacology with this well-characterized, food-derived pentapeptide.

Molecular Formula C30H38N6O7
Molecular Weight 594.7 g/mol
Cat. No. B1353952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluten Exorphin B5
Synonymsexorphin B5
Tyr-Gly-Gly-Trp-Leu
tyrosyl-glycyl-glycyl-tryptophyl-leucine
YGGWL
Molecular FormulaC30H38N6O7
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43)/t22-,24-,25-/m0/s1
InChIKeyRLDBWDFQAZNDLP-HVCNVCAESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gluten Exorphin B5: Baseline Profile of the Wheat-Derived Opioid Pentapeptide


Gluten Exorphin B5 (GE-B5) is an exogenous opioid pentapeptide with the sequence Tyr-Gly-Gly-Trp-Leu, enzymatically released from wheat gluten [1]. It corresponds structurally to [Trp⁴,Leu⁵]enkephalin and is recognized as the most potent among the gluten exorphin family of food-derived opioid peptides [2]. Its primary mechanism involves agonism at both μ- and δ-opioid receptors, as demonstrated in classical tissue assays and in vivo models [3].

Why Gluten Exorphin B5 Cannot Be Readily Substituted with Other Gluten Exorphins


Within the gluten exorphin family, individual members exhibit vastly different receptor selectivity and in vitro potency, which precludes simple interchange. Gluten Exorphin A5, for example, is a potent δ-selective agonist with minimal μ-activity, whereas Gluten Exorphin B5 shows robust activity at both μ- and δ-opioid receptors [1]. Even the structurally similar Gluten Exorphin B4, which differs by only a single C-terminal leucine residue, demonstrates a 100-fold reduction in δ-activity and a 30-fold reduction in μ-activity relative to B5 [2]. These divergent pharmacological signatures mean that substituting one gluten exorphin for another—without validating receptor engagement in the target system—introduces significant scientific and functional uncertainty.

Quantitative Differentiation of Gluten Exorphin B5: A Procurement-Oriented Evidence Guide


Superior δ-Opioid Potency: Gluten Exorphin B5 vs. A5 and B4 in MVD Assays

In the mouse vas deferens (MVD) assay, which is a classical functional bioassay for δ-opioid receptor activity, Gluten Exorphin B5 demonstrates an IC50 of 0.017 µM. This represents a >3,500-fold increase in potency compared to Gluten Exorphin A5 (IC50 = 60 µM) and a 200-fold increase compared to the closely related analog Gluten Exorphin B4 (IC50 = 3.4 µM) [1].

δ-opioid receptor MVD assay Gluten exorphin

Enhanced μ-Opioid Potency: Gluten Exorphin B5 vs. A5 and B4 in GPI Assays

In the guinea pig ileum (GPI) assay, a functional bioassay for μ-opioid receptor activity, Gluten Exorphin B5 exhibits an IC50 of 0.05 µM. This is 20,000-fold more potent than Gluten Exorphin A5 (IC50 = 1,000 µM) and 30-fold more potent than Gluten Exorphin B4 (IC50 = 1.5 µM) [1]. The original isolation study confirms these values, reporting 0.05 µM in GPI and 0.017 µM in MVD [2].

μ-opioid receptor GPI assay Gluten exorphin

Distinct μ/δ Selectivity Ratio Relative to Other Gluten Exorphins

The μ/δ selectivity ratio, calculated as GPI IC50 divided by MVD IC50, provides a quantitative measure of receptor preference. Gluten Exorphin B5 exhibits a ratio of 2.9 (0.05 µM / 0.017 µM), indicating a modest preference for δ-opioid receptors [1]. In contrast, Gluten Exorphin A5 displays a strongly δ-selective ratio of 60.7 (1,000 µM / 60 µM), while Gluten Exorphin B4 shows a non-selective ratio of 0.44 (1.5 µM / 3.4 µM) [1].

Opioid receptor selectivity Gluten exorphin Structure-activity relationship

In Vivo Prolactin Stimulation: Peripheral Bioactivity of Gluten Exorphin B5

Following intravenous administration in male rats, Gluten Exorphin B5 at a dose of 3 mg/kg body weight induced a significant increase in prolactin (PRL) secretion, an effect that was completely abolished by pre-treatment with the opioid antagonist naloxone [1]. This peripheral route of administration confirms that B5 can exert opioid-mediated endocrine effects after reaching systemic circulation. No comparable peripheral in vivo data are available for Gluten Exorphin A5 or B4 in this specific endocrine paradigm.

Prolactin secretion In vivo pharmacology Gluten exorphin B5

Comparative Insulin-Modulating Activity: Gluten Exorphin B5 vs. A5 in Conscious Rats

Oral administration of Gluten Exorphin A5 at 30 mg/kg potentiated postprandial plasma insulin levels in rats, an effect reversed by naloxone. In the same study, Gluten Exorphin B5 required a 10-fold higher dose (300 mg/kg orally) to produce a similar effect [1]. This indicates that while both peptides modulate insulin release via opioid receptors, A5 is more potent in this specific paradigm, highlighting functional divergence.

Postprandial insulin In vivo Gluten exorphin

Structural Basis for Enhanced Potency: The Critical C-Terminal Leucine Residue

Gluten Exorphin B5 (Tyr-Gly-Gly-Trp-Leu) differs from the less potent Gluten Exorphin B4 (Tyr-Gly-Gly-Trp) solely by the presence of a C-terminal leucine residue [1]. The quantitative consequence of this single residue difference is a 200-fold reduction in δ-opioid potency and a 30-fold reduction in μ-opioid potency for the truncated B4 analog [2]. This establishes the C-terminal leucine as a critical pharmacophore element for high-affinity opioid receptor interaction in the B-series.

Structure-activity relationship Peptide synthesis Gluten exorphin B5

Gluten Exorphin B5: Optimal Research and Procurement Application Scenarios


Investigating Dual μ/δ Opioid Receptor Pharmacology

Researchers studying the interplay between μ- and δ-opioid receptor signaling require a peptide tool that engages both receptor subtypes with comparable sub-micromolar potency. Gluten Exorphin B5, with GPI IC50 = 0.05 µM and MVD IC50 = 0.017 µM [1], is uniquely suited for this purpose among gluten exorphins, as A5 is μ-inactive (IC50 = 1,000 µM) and B4 is less potent at both receptors (μ IC50 = 1.5 µM; δ IC50 = 3.4 µM) [2].

In Vivo Studies of Opioid-Mediated Endocrine Regulation

For in vivo experiments examining opioid-modulated prolactin secretion via peripheral administration routes, Gluten Exorphin B5 offers a validated model. Intravenous administration at 3 mg/kg reliably stimulates prolactin release in rats through a naloxone-reversible, classical opioid receptor mechanism [1]. This provides a defined starting point for dose-response and mechanistic studies.

Structure-Activity Relationship (SAR) Studies of Food-Derived Opioids

The drastic potency difference between Gluten Exorphin B5 and B4—a 200-fold difference in δ-activity driven solely by the C-terminal leucine [1]—makes this peptide pair an ideal case study for SAR analyses. Researchers can use B5 as the high-potency reference to evaluate the impact of C-terminal modifications, proteolytic stability, or sequence truncation on opioid receptor engagement.

Comparative Analysis of Postprandial Insulin Secretion

Studies investigating the role of food-derived peptides in metabolic regulation can utilize the differential insulin-modulating potencies of Gluten Exorphin B5 and A5. While A5 is effective at 30 mg/kg orally, B5 requires 300 mg/kg to achieve a comparable effect on postprandial insulin levels [1], enabling dose-ranging studies to probe the relationship between in vitro opioid potency and in vivo metabolic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gluten Exorphin B5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.